N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
Overview
Description
The compound identified as N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine is known chemically as N-(3-Methylbenzylidene)-N’-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine . This compound is primarily used for industrial and scientific research purposes .
Preparation Methods
The synthetic routes and reaction conditions for N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine are not explicitly detailed in the available literature. general methods for synthesizing similar hydrazine derivatives often involve the condensation of hydrazine with aldehydes or ketones under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including purification and characterization steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine, like other hydrazine derivatives, can undergo various chemical reactions:
Oxidation: Hydrazine derivatives can be oxidized to form azo compounds.
Reduction: These compounds can be reduced to form amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The exact mechanism of action for N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine is not well-documented. hydrazine derivatives typically exert their effects by interacting with biological molecules, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can lead to the inhibition or activation of specific molecular pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine include other hydrazine derivatives and pyrimidine-based molecules. Some examples are:
- N-(2-Pyridylmethylidene)-N’-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine
- N-(4-Methylbenzylidene)-N’-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound in terms of its specific applications and effects .
Properties
Molecular Formula |
C23H26N6O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28) |
InChI Key |
HSKAZIJJKRAJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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